molecular formula C17H13Cl2N3O B11484417 1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11484417
M. Wt: 346.2 g/mol
InChI Key: ROHPPDDRAVTAMG-UHFFFAOYSA-N
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Description

1-[(3,4-DICHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a quinazoline ring system. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dichlorobenzylamine with an appropriate quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-DICHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-DICHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE stands out due to its unique imidazoquinazoline structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C17H13Cl2N3O/c18-13-6-5-11(9-14(13)19)10-21-7-8-22-16(23)12-3-1-2-4-15(12)20-17(21)22/h1-6,9H,7-8,10H2

InChI Key

ROHPPDDRAVTAMG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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